3-Chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde
Description
Properties
IUPAC Name |
3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO3/c1-2-23-19-11-14(12-22)10-18(21)20(19)24-13-16-8-5-7-15-6-3-4-9-17(15)16/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAQOUOZFVSNTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
3-Chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
3-Chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biochemical pathways and molecular interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-Chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde can be compared with other similar compounds, such as:
3-Chloro-4-methoxybenzaldehyde: Lacks the naphthalen-1-ylmethoxy group.
5-Ethoxy-4-methoxybenzaldehyde: Lacks the chloro and naphthalen-1-ylmethoxy groups.
4-(Naphthalen-1-ylmethoxy)benzaldehyde: Lacks the chloro and ethoxy groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
3-Chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde, with the molecular formula and CAS number 428466-08-4, is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by the presence of a chloro group, an ethoxy group, and a naphthalen-1-ylmethoxy group attached to a benzaldehyde core. The synthesis typically involves multi-step organic reactions, which may include:
- Formation of the naphthalen-1-ylmethoxy intermediate : This involves reacting naphthalene with a methoxy reagent.
- Chlorination and ethoxylation : Introducing the chloro and ethoxy groups at specific positions on the benzaldehyde framework.
- Final coupling : Coupling the modified benzaldehyde core with the naphthalen-1-ylmethoxy intermediate to yield the target compound.
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, studies on related benzaldehyde derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for these compounds often ranges from 1 to 8 µg/mL depending on their structural characteristics and hydrophobicity .
Anticancer Potential
The compound's potential as an anticancer agent is also noteworthy. Various studies have indicated that similar aldehyde derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival. For example, benzaldehyde derivatives have been shown to inhibit tumor growth in vitro by activating caspase pathways and inducing reactive oxygen species (ROS) production, leading to cell death .
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can disrupt cellular functions.
- Receptor Modulation : It may bind to receptors that regulate cell signaling pathways, thereby altering cellular responses.
- Oxidative Stress Induction : By generating ROS, it can lead to oxidative stress in cells, promoting apoptosis in cancerous tissues.
Study 1: Antimicrobial Activity Assessment
In a study evaluating the antimicrobial properties of various benzaldehyde derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli strains. The study utilized disk diffusion methods and MIC determination, revealing that this compound effectively inhibited bacterial growth at concentrations as low as 2 µg/mL .
Study 2: Anticancer Efficacy
Another investigation focused on the anticancer effects of related compounds revealed that treatment with this compound led to a marked decrease in cell viability in various cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential use as an anticancer therapeutic agent .
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| CAS Number | 428466-08-4 |
| Antimicrobial Activity | Effective against Gram-positive & Gram-negative bacteria (MIC: 1–8 µg/mL) |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Mechanism of Action | Enzyme inhibition, receptor modulation, oxidative stress induction |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or etherification. A general approach involves refluxing substituted benzaldehyde derivatives (e.g., 4-hydroxy-3-chloro-5-ethoxybenzaldehyde) with naphthalen-1-ylmethanol in ethanol, catalyzed by glacial acetic acid. Reaction optimization includes varying reflux duration (e.g., 4–12 hours), stoichiometric ratios (1:1 to 1:1.2), and temperature (70–90°C). Post-reaction, solvent removal under reduced pressure and recrystallization in ethanol yield purified product .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer : Key techniques include:
- NMR : and NMR to confirm substitution patterns (e.g., ethoxy at C5, naphthylmethoxy at C4). Overlapping signals in aromatic regions (δ 6.5–8.5 ppm) require 2D NMR (COSY, HSQC) for resolution .
- HPLC-MS : Purity assessment via reverse-phase HPLC (C18 column, methanol/water gradient) coupled with ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z ~400) .
- X-ray crystallography : For unambiguous structural confirmation if single crystals are obtainable .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Standardize protocols by:
- Using anhydrous solvents (e.g., absolute ethanol) to avoid side reactions.
- Pre-activating glassware with dimethyldichlorosilane (5% in toluene) to minimize analyte adsorption .
- Documenting exact molar ratios, reaction times, and purification steps (e.g., recrystallization solvents, column chromatography gradients) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Methodological Answer :
- Dose-response profiling : Test compound efficacy across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Off-target screening : Use kinase/GPCR panels to rule out non-specific interactions.
- Metabolic stability assays : Assess cytochrome P450-mediated degradation using liver microsomes to explain variability in in vivo vs. in vitro results .
Q. How can computational methods guide the design of analogs with enhanced selectivity?
- Methodological Answer :
- Molecular docking : Map interactions between the aldehyde/naphthyl groups and target proteins (e.g., enzymes, receptors) using AutoDock Vina or Schrödinger Suite.
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) or steric bulk (Taft E) with bioactivity data to prioritize synthetic targets .
Q. What experimental designs mitigate challenges in detecting low-concentration degradation products?
- Methodological Answer :
- Solid-phase extraction (SPE) : Use Oasis HLB cartridges to preconcentrate degradation products from aqueous matrices (e.g., 100 mL sample → elute with 2 mL methanol).
- High-resolution mass spectrometry (HRMS) : Employ Q-TOF or Orbitrap systems (resolution >30,000) to distinguish isobaric species (e.g., demethylation vs. dechlorination products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
